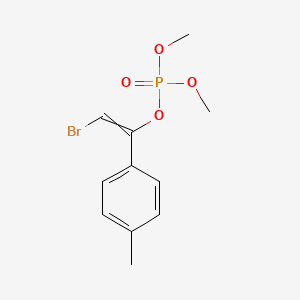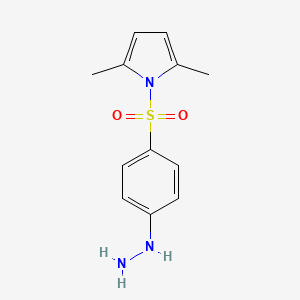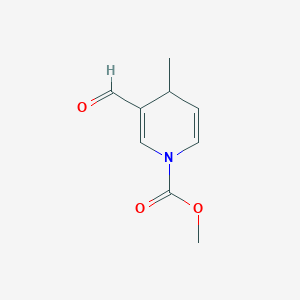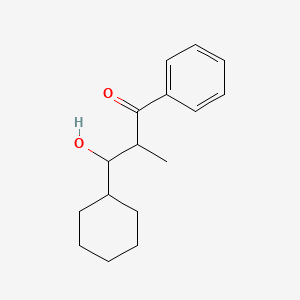
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,2-dihaloethanes with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and anhydrous conditions to ensure the complete substitution of halogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethane derivatives with fewer fluorine atoms.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: Similar in structure but lacks the ethoxy groups.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorinated groups, used in different applications.
Uniqueness
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
429674-57-7 |
|---|---|
Molekularformel |
C6H10F4O2 |
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
1,2-diethoxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H10F4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
TZJYZNSTKZRPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(OCC)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)





![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)


![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
